

In vivo dosing and administration schedule for (R)-FL118 studies

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Compound of Interest

Compound Name: (R)-FL118

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Application Notes and Protocols for In Vivo (R)-FL118 Studies

(R)-FL118, also known as 10,11-methylenedioxy-20(S)-camptothecin, is a novel camptothecin analogue with potent antitumor activity demonstrated in a variety of human cancer models. Unlike other camptothecin derivatives such as irinotecan and topotecan, which primarily act as Topoisomerase I (Top1) inhibitors, FL118 exhibits a unique multi-targeting mechanism. It selectively inhibits the expression of several key anti-apoptotic proteins, including Survivin, Mcl-1, XIAP, and cIAP2, independent of p53 status.[1][2][3][4][5] This distinct mechanism allows FL118 to overcome common drug resistance pathways, making it a promising candidate for further preclinical and clinical development.[6]

These application notes provide a comprehensive overview of the in vivo dosing regimens, administration schedules, and experimental protocols for conducting studies with **(R)-FL118**, based on published preclinical research.

Data Presentation: In Vivo Dosing and Administration Schedules

The following tables summarize the quantitative data from various in vivo studies of **(R)-FL118**, detailing the formulations, administration routes, dosing schedules, and observed outcomes such as Maximum Tolerated Dose (MTD) and antitumor efficacy.

Table 1: Intraperitoneal (i.p.) Administration with Tween 80-Containing Formulation

This formulation is suitable for intraperitoneal administration but not for intravenous use due to potential toxicity associated with Tween 80 in frequent dosing schedules.^[7]

Animal Model	Cancer Type/Cell Line	Dose (mg/kg)	Schedule	Outcome	Reference
SCID Mice	HCT116-SN50, H460	1.5	Once per week for 4 weeks, followed by 1 week of rest	Improved efficacy compared to irinotecan in resistant models	[8]
Athymic Nude Mice	Various human xenografts	0.2	Daily for 5 days (daily x 5)	MTD	[7] [9]
Athymic Nude Mice	Various human xenografts	0.5	Every other day for 3 doses (q2 x 3)	MTD	[7] [9]
Athymic Nude Mice	Various human xenografts	1.5	Once a week for 4 weeks (weekly x 4)	MTD; Tumor regression observed	[7] [9] [10]
SCID Mice	FaDu (Head & Neck), HCT-8 (Colon)	0.2 - 0.75	daily x 5, q2 x 3, 2day/wk x 4	Unable to eliminate established tumors at these schedules	[9]

Table 2: Intravenous (i.v.) Administration with Tween 80-Free Formulation

A Tween 80-free formulation was developed to enable intravenous administration, which significantly improves the therapeutic index and antitumor efficacy of FL118.[\[4\]](#)[\[9\]](#)

Animal Model	Cancer Type/Cell Line	Dose (mg/kg)	Schedule	Outcome	Reference
SCID Mice	FaDu (Head & Neck), SW620 (Colon)	1.5	Daily for 5 days (daily x 5)	MTD; Tumor elimination observed	[7] [11]
SCID Mice	FaDu (Head & Neck), SW620 (Colon)	1.5 - 2.5	Every other day for 5 times (q2 x 5)	MTD; Best antitumor efficacy, eliminated tumors with rare relapse	[7] [9] [12]
SCID Mice	FaDu (Head & Neck), SW620 (Colon)	3.5 - 5.0	Once a week for 4 or 5 weeks (weekly x 4 or weekly x 5)	MTD; Tumor elimination observed	[7] [9]
SCID Mice	UM9 (Multiple Myeloma)	0.05, 0.1, 0.2	Daily for 5 days	Dose-dependent anti-myeloma activity; 0.2 mg/kg reduced tumor volume to 14% and delayed growth	[13]

Table 3: Oral Administration

FL118 has also shown efficacy when administered orally.[\[6\]](#)[\[14\]](#)

Animal Model	Cancer Type/Cell Line	Dose (mg/kg)	Schedule	Outcome	Reference
Female BALB/c Nude Mice	ES-2 (Ovarian)	5 and 10	Once a week for 20 days	Dose-dependent suppression of tumor growth	[14]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments with **(R)-FL118**.

Animal Models

- Mice: Athymic nude or Severe Combined Immunodeficient (SCID) mice, typically female and 6-12 weeks old, are commonly used for establishing human tumor xenografts.[\[10\]](#)[\[12\]](#)
- Dogs: For larger animal toxicity studies, purebred beagle dogs have been used to determine the MTD.[\[15\]](#)

Human Tumor Xenograft Establishment

- Cell Culture: Human cancer cell lines (e.g., FaDu, SW620, HCT-8, PANC-1) are cultured in appropriate media until they reach 70-80% confluency.[\[12\]](#)[\[15\]](#)
- Cell Preparation: Cells are harvested by trypsinization, washed twice with sterile phosphate-buffered saline (PBS) or serum-free medium.
- Implantation: A suspension of 1-3 million cancer cells in 100-200 μ L of PBS or medium is injected subcutaneously into the flank of the mice.[\[12\]](#)

- Tumor Growth: Tumors are allowed to grow until they reach a palpable size, typically 100-250 mm³.^{[8][9][12]} Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Randomization: Once tumors reach the desired size, mice are randomized into control and treatment groups (typically 5 mice per group).^[9]

Drug Formulation and Administration

- Tween 80-Containing Formulation (for i.p. injection):
 - A common formulation consists of 5% DMSO, 20% Tween 80, and 75% saline.^[7]
 - Protocol: Dissolve FL118 powder in DMSO first. Then, add Tween 80 and mix thoroughly. Finally, add saline to the desired final volume and concentration. Administer via intraperitoneal injection.
- Tween 80-Free Formulation (for i.v. injection):
 - This formulation is required for intravenous routes to avoid toxicity associated with Tween 80.^{[4][9]} While the exact composition is proprietary, it is a sterile solution suitable for injection.
 - Protocol: Reconstitute the lyophilized FL118 powder in the provided sterile diluent to the desired concentration. Administer via intravenous injection, typically through the tail vein.
- Oral Gavage Formulation:
 - FL118 can be formulated for oral administration.^[14]
 - Protocol: Prepare a suspension or solution of FL118 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the required volume based on animal body weight using an oral gavage needle.

Determination of Maximum Tolerated Dose (MTD)

- Dose Escalation: Start with a low dose of FL118 (e.g., 0.5 mg/kg for a weekly schedule).^[10]

- Cohort Treatment: Treat a cohort of 3-5 mice at this dose for the planned schedule (e.g., weekly x 4).
- Monitoring: Monitor the animals daily for signs of toxicity, including moribund state, and measure body weight 2-3 times per week.
- Dose Increase: If the initial dose is well-tolerated, escalate the dose in subsequent cohorts by a predetermined increment (e.g., 0.25 mg/kg).[10]
- MTD Definition: The MTD is defined as the highest dose that does not cause drug-related death or a moribund state, and where reversible body weight loss is within a defined limit (e.g., <20%).[10]

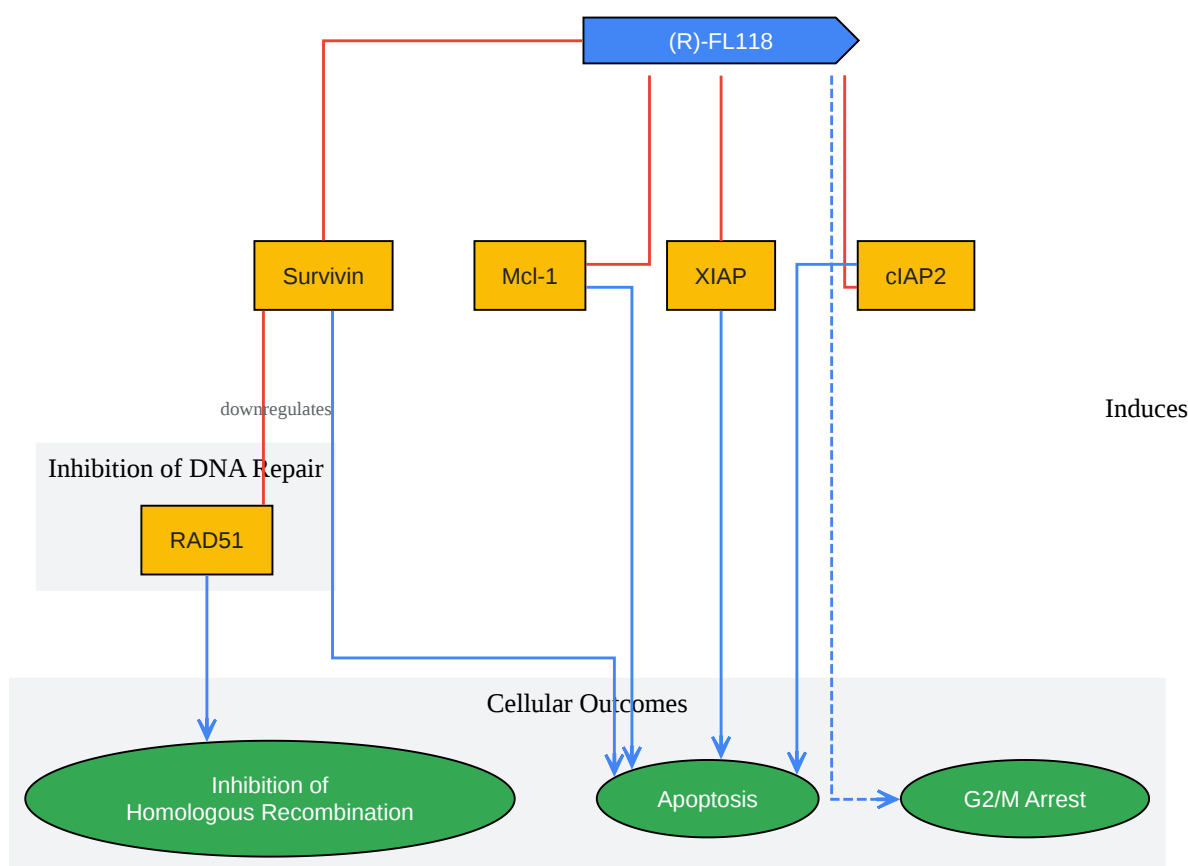
Antitumor Efficacy Studies

- Treatment Initiation: Begin treatment when tumors reach the predetermined size (e.g., 200-250 mm³), typically 7 days post-implantation.[9][12]
- Administration: Administer FL118 or vehicle control according to the planned dose, route, and schedule.
- Monitoring:
 - Measure tumor dimensions with calipers 2-3 times per week.
 - Record animal body weight 2-3 times per week as an indicator of toxicity.
 - Observe animals for any changes in behavior or appearance.
- Endpoint: The experiment is typically terminated when tumors in the control group reach a maximum allowed size (e.g., 1500-2000 mm³), or when treated animals show complete tumor regression.[8]
- Data Analysis: Plot mean tumor volume and mean body weight over time for each group. Statistical analysis (e.g., t-test or ANOVA) can be used to compare treatment groups.

Mandatory Visualizations

Signaling Pathway of (R)-FL118

The following diagram illustrates the proposed mechanism of action for **(R)-FL118**. FL118 exerts its anticancer effects by downregulating multiple key survival proteins.

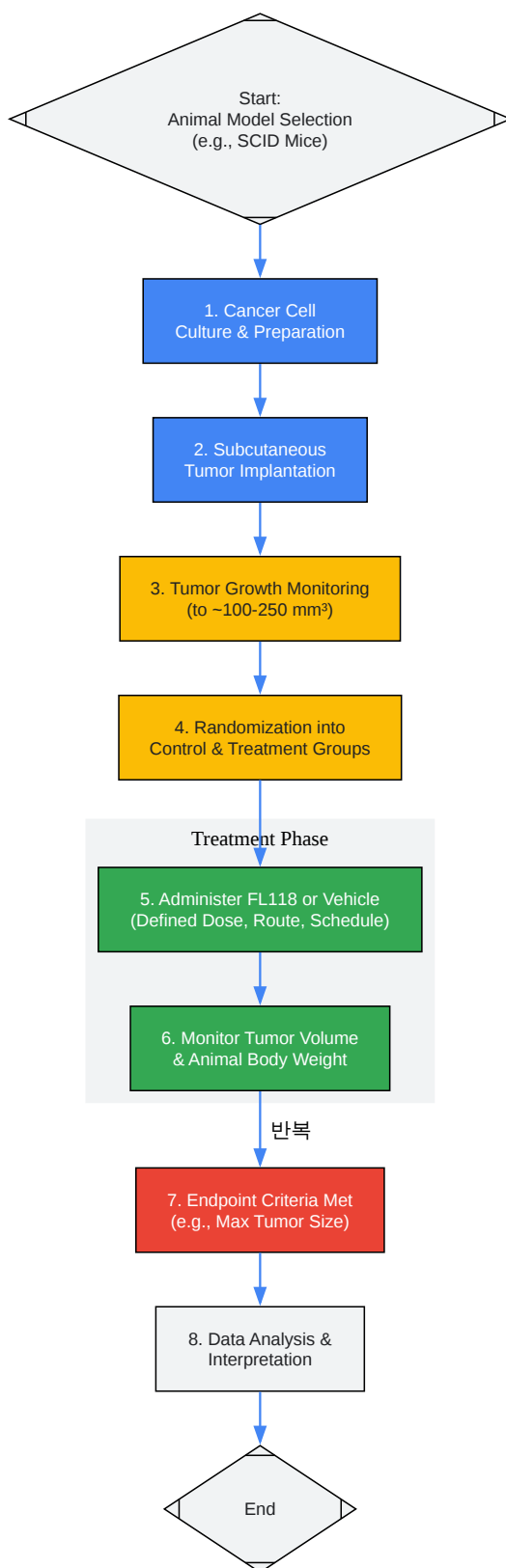


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Caption: FL118 inhibits key anti-apoptotic and DNA repair proteins, leading to apoptosis and cell cycle arrest.

Experimental Workflow for In Vivo Studies

The diagram below outlines a typical experimental workflow for evaluating the efficacy of **(R)-FL118** in a xenograft mouse model.



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Caption: Standard workflow for in vivo evaluation of **(R)-FL118** antitumor efficacy in xenograft models.

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